2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid
Description
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-[(5-oxopyrrolidin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5-1-4(2-8-5)7-3-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
UTTREVXNOTZAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid typically involves the cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride. This intramolecular cyclization reaction is efficient and leads to the formation of the desired pyrrolidine ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the pyrrolidine ring.
Scientific Research Applications
2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid can be contextualized by comparing it to related pyrrolidinone and acetic acid derivatives. Below is a detailed analysis:
Structural Analogues
2.1.1 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic Acid
- Molecular Formula: C₇H₁₁NO₃
- Molecular Weight : 157.17 g/mol
- Key Features : Direct linkage of acetic acid to the 3-position of the 5-oxopyrrolidine ring, with a methyl group at the 1-position.
- Synthesis : Prepared via alkylation or ring-closing reactions, as evidenced by commercial availability (CAS: 933759-81-0).
2.1.2 (R)-2-((R)-5-Oxopyrrolidin-3-yl)-2-phenylacetic Acid
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- Key Features: Chiral phenylacetic acid substituent on the pyrrolidinone ring.
- Biological Activity : Identified as a SARS-CoV-2 helicase inhibitor (compound 405 in ), with a docking score suggesting strong binding affinity.
- Differentiation : The phenyl group enhances lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility compared to the target compound.
2.1.3 3-(5-Oxopyrrolidin-3-yl)benzoic Acid
- Molecular Formula: C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- Key Features: Benzoic acid substituent at the 3-position of the pyrrolidinone ring.
- Applications : Listed as a building block in chemical catalogs (CAS: N/A), indicating utility in heterocyclic synthesis.
Functional Analogues
2.2.1 [(5Z)-5-(Pyridin-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic Acid
- Molecular Formula : C₁₀H₇N₃O₄S
- Molecular Weight : 265.25 g/mol
- Key Features: Thiazolidinone core with a pyridinyl substituent and acetic acid side chain.
- Biological Activity: Demonstrated antifungal activity against Candida species, attributed to the thiazolidinone ring’s electrophilic properties.
- Differentiation: The thiazolidinone scaffold introduces additional hydrogen-bond acceptors, enhancing interactions with fungal enzymes but diverging from the pyrrolidinone-based mechanism of the target compound.
2.2.2 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid
- Molecular Formula : C₇H₅ClN₂O₃
- Molecular Weight : 200.58 g/mol
- Key Features: Chloropyridinyl group linked to an oxoacetic acid moiety via an amino bridge.
- Applications : Used in pharmaceutical analysis (CAS: 552850-73-4), highlighting its role as a reference standard.
Comparative Data Table
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The target compound’s amino bridge may reduce logP compared to methyl- or phenyl-substituted analogues, impacting blood-brain barrier penetration.
- Solubility : The carboxylic acid group enhances aqueous solubility, whereas phenyl or benzoic acid substituents introduce trade-offs between solubility and lipophilicity.
- Synthetic Accessibility: Pyrrolidinone derivatives with direct linkages (e.g., 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid) are synthesized in fewer steps than amino-bridged variants, which require coupling reactions.
Biological Activity
2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid, also known as a derivative of pyrrolidine, is gaining attention for its potential biological activities. This compound exhibits various pharmacological properties, including antioxidant and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C6H10N2O3
- Molecular Weight : 158.16 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives related to this compound. For instance, compounds with similar pyrrolidine structures have demonstrated significant DPPH radical scavenging abilities, outperforming well-known antioxidants like ascorbic acid. The introduction of specific substituents on the pyrrolidine ring has been linked to enhanced antioxidant activity, suggesting a structure-activity relationship.
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been explored in various studies. For example, a series of mono and bishydrazones containing oxindole moieties were synthesized and tested against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. These compounds exhibited cytotoxic effects, particularly against HT-29 cells, indicating that modifications to the pyrrolidine structure can enhance anticancer efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-Oxoindolin-3-ylidene)propanehydrazide | HT-29 | Not specified | |
| Diphenylmethane derivative with pyrrolidine arms | A375 | Highest activity noted |
The biological activity of this compound may involve several mechanisms:
- Radical Scavenging : The structure allows for effective interaction with free radicals, thus mitigating oxidative stress.
- Cell Cycle Arrest : Compounds derived from this structure can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Protein Inhibition : Some derivatives have shown potential in inhibiting key proteins involved in cancer progression.
Case Studies
In one notable study, researchers synthesized various derivatives of 5-oxopyrrolidine and evaluated their biological activities. The findings indicated that certain modifications significantly enhanced both antioxidant and anticancer properties, supporting the hypothesis that structural variations can lead to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
